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Compound of Interest

Compound Name: nor-6alpha-Oxycodol

Cat. No.: B593783

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycodone, a semi-synthetic opioid analgesic, undergoes extensive metabolism in the body,
leading to the formation of several metabolites. While the primary metabolic pathways involving
N-demethylation to noroxycodone and O-demethylation to oxymorphone are well-documented,
a comprehensive understanding of all metabolic products is crucial for a complete
pharmacokinetic and pharmacodynamic profile. This technical guide focuses on nor-6a-
oxycodol, a secondary metabolite of oxycodone formed through the 6-keto-reduction pathway
followed by N-demethylation. This document provides a detailed overview of its chemical
properties, metabolic formation, analytical detection methodologies, and available quantitative
data.

Chemical and Physical Properties

Nor-6a-oxycodol is a derivative of oxycodone lacking the N-methyl group and having the 6-keto
group reduced to a hydroxyl group. Its fundamental properties are summarized in the table
below.
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Property Value Reference
Molecular Formula C17H21NOa4 [1]
Molar Mass 303.35 g/mol [1]
CAS Number 116499-16-2 [1]

4,50-epoxy-3-methoxy-
Formal Name , _ [1]
morphinan-6a,14-diol

alpha-noroxycodol, Nor-6-
Synonyms [1]
alpha-Oxycodol

Metabolic Pathway of Nor-6a-Oxycodol Formation

Nor-6a-oxycodol is not a primary metabolite of oxycodone but is formed through a multi-step
metabolic cascade. The initial step involves the 6-keto reduction of oxycodone to 6a-oxycodol.
Subsequently, 6a-oxycodol undergoes N-demethylation to yield nor-6a-oxycodol.[2] While the
specific cytochrome P450 (CYP) enzyme responsible for the N-demethylation of 6a-oxycodol
has not been definitively identified in the reviewed literature, CYP3A4 is the primary enzyme
responsible for the N-demethylation of the parent compound, oxycodone, to noroxycodone.[2]
It is therefore highly probable that CYP3A4 also mediates the N-demethylation of 6a-oxycodol.

6-Keto-reduction »| 60-Oxycodol N-demethylation (likely CYP3A4) Nor-6a-Oxycodol
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Metabolic pathway of oxycodone to nor-6a-oxycodol.

Pharmacokinetics

Specific pharmacokinetic parameters for nor-6a-oxycodol, such as maximum plasma
concentration (Cmax), time to reach maximum plasma concentration (Tmax), and elimination
half-life, have not been reported in the reviewed scientific literature. Research has primarily
focused on the more abundant metabolites of oxycodone. However, a pilot dosing study in a
single male subject who received a 10 mg immediate-release tablet of oxycodone detected 6a-
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oxycodol for up to 9 hours post-administration.[3][4] This suggests that its downstream
metabolite, nor-6a-oxycodol, would likely also be present within this timeframe, albeit at
probably lower concentrations.

Quantitative Data

Quantitative data for nor-6a-oxycodol in biological matrices is scarce. However, a validated LC-
MS/MS method has been developed for the quantification of its precursor, 6a-oxycodol, in
human blood.[3][4] The key validation parameters for 6a-oxycodol from this study are
presented below, which can serve as a benchmark for the development of analytical methods
for nor-6a-oxycodol.

LOQ Calibration
Analyte Matrix Method Range Reference
(ng/mL)
(ng/mL)
60-Oxycodol Human Blood LC-MS/MS 0.5 0.5-25 [3114]

Experimental Protocols

While a specific protocol for the analysis of nor-6a-oxycodol was not found, the following is a
detailed methodology for the quantification of its precursor, 6a-oxycodol, in human blood, which
can be adapted for nor-6a-oxycodol.[3][4] The availability of a nor-6a-oxycodol analytical
reference standard is essential for method development and validation.[1]

Sample Preparation: Solid Phase Extraction (SPE)

o Sample Pre-treatment: To 0.5 mL of whole blood, add internal standard solution.
 Lysis: Vortex and allow to stand for 5 minutes.
o Extraction: Use a Bond Elut Certify SPE column.

o Condition the column with methanol followed by deionized water.

o Load the pre-treated sample onto the column.
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o Wash the column with deionized water, followed by an acidic wash (e.g., 0.1 M acetate
buffer, pH 4), and then a final wash with methanol.

o Dry the column under vacuum.

o Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium
hydroxide (e.g., 80:20:2 v/v/v).

o Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Methodology: Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)

e Instrumentation: An Acquity UPLC® I-class system coupled to a Waters Xevo TQD mass
spectrometer.[3][4]

o Chromatographic Column: A reverse-phase column suitable for the separation of polar
compounds.

» Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium
formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).

» Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple
reaction monitoring (MRM) for the specific precursor and product ion transitions of the
analyte and internal standard.
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Sample Preparation
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General experimental workflow for the analysis of nor-6a-oxycodol.

Pharmacological Activity
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The pharmacological activity of nor-6a-oxycodol, including its binding affinity for opioid
receptors and its potential analgesic effects, has not been characterized in the reviewed
literature. As the N-demethylation of many opioids results in metabolites with altered receptor
binding profiles and pharmacological activity, the investigation of nor-6a-oxycodol's effects
represents a potential area for future research.

Conclusion and Future Directions

Nor-6a-oxycodol is a recognized, albeit minor, metabolite of oxycodone. This technical guide
has synthesized the available information on its chemical properties, metabolic formation, and
analytical considerations. The provided experimental protocol for its precursor, 6a-oxycodol,
offers a robust starting point for the development of a validated quantitative method for nor-60-
oxycodol.

Significant knowledge gaps remain, particularly concerning the specific pharmacokinetic profile
and pharmacological activity of nor-6a-oxycodol. Future research should focus on:

e Pharmacokinetic Studies: Characterizing the Cmax, Tmax, and elimination half-life of nor-6a-
oxycodol in preclinical models and human subjects.

e Enzyme Phenotyping: Conclusively identifying the CYP450 isoenzyme(s) responsible for the
N-demethylation of 6a-oxycodol.

» Pharmacological Profiling: Determining the opioid receptor binding affinity and functional
activity of nor-6a-oxycodol to understand its potential contribution to the overall
pharmacological effects of oxycodone.

A more complete understanding of all of oxycodone's metabolites, including nor-6a-oxycodol, is
essential for a comprehensive assessment of its disposition and effects, which has implications
for drug development, clinical pharmacology, and forensic toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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